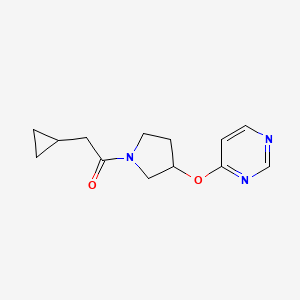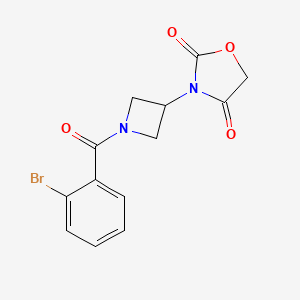
3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-2-one derivatives are a class of compounds that have been identified as having immunostimulating, antimicrobial, and antioxidant activity . They are synthesized by exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Finally, using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis
Azetidin-2-one derivatives are characterized by a four-membered ring structure. The inherent rigidity of these compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidin-2-one derivatives include the formation of Schiff’s bases and the reaction of these intermediates with triethylamine and chloroacetylchloride .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their efficacy against cancer cells. Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable antiproliferative activity (within the IC50 range of 1 to 7 μM) when compared to the reference drug doxorubicin (IC50 = 0.5 μM) .
- Noteworthy findings include potent activity of molecules D-2, D-4, D-6, D-19, and D-20, with MIC ranges of 3.58 to 8.74 µM against selective microbial strains .
Anticancer Potential
Antimicrobial Activity
Antioxidant Properties
Future Directions
Mechanism of Action
Target of Action
This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It can be used in various fields such as organic synthesis, drug discovery, and material science.
Mode of Action
It is known that the compound’s unique structure allows it to interact with various biological targets, potentially leading to changes in cellular processes .
properties
IUPAC Name |
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWZTJFPVASHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)


![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

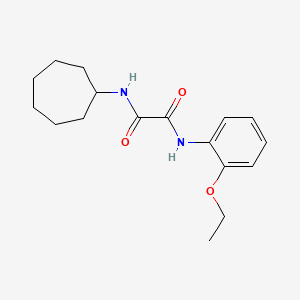

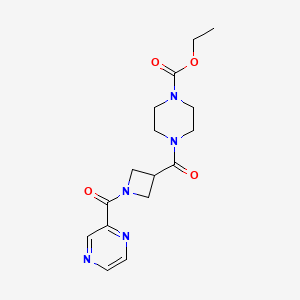
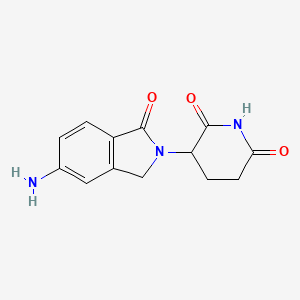
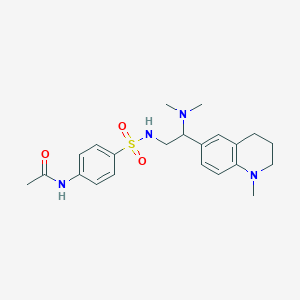
![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
